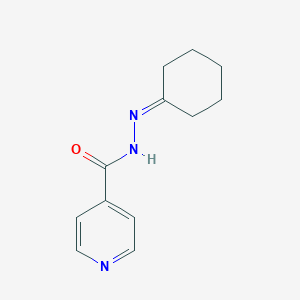

N-(cyclohexylideneamino)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(cyclohexylideneamino)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFVJSNUQFGXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC=NC=C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165526 | |

| Record name | Isonicotinic acid, cyclohexylidenehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15407-81-5 | |

| Record name | 4-Pyridinecarboxylic acid, 2-cyclohexylidenehydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15407-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid, cyclohexylidenehydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015407815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid, cyclohexylidenehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-CYCLOHEXYLIDENEISONICOTINOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(cyclohexylideneamino)pyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(cyclohexylideneamino)pyridine-4-carboxamide, a Schiff base derived from the condensation of isoniazid and cyclohexanone. Isoniazid and its derivatives are a well-established class of compounds with significant biological activities, including notable antitubercular effects.[1][2] The formation of the hydrazone linkage by reacting isoniazid with various aldehydes and ketones has been a strategy to enhance lipophilicity and potentially overcome drug resistance mechanisms.[1] This document details a robust and reproducible synthetic protocol, explains the mechanistic rationale behind the procedural steps, and outlines a suite of analytical techniques for the thorough characterization of the title compound. The intended audience includes researchers in medicinal chemistry, drug discovery, and analytical sciences who require a practical, in-depth understanding of this important class of molecules.

Introduction: The Scientific Rationale

Isonicotinic acid hydrazide (Isoniazid, INH) has been a cornerstone in the treatment of tuberculosis for over six decades. However, its extensive use has led to the emergence of resistant bacterial strains, necessitating the development of new, more effective derivatives.[1] The modification of the isoniazid structure, particularly at the hydrazine moiety, is a promising strategy to create analogues with improved pharmacological profiles.[1]

The condensation of the primary amino group of isoniazid with a carbonyl compound, such as cyclohexanone, results in the formation of a Schiff base, specifically a hydrazone.[3][4] This chemical modification serves several key purposes from a medicinal chemistry perspective:

-

Blocking Metabolic Deactivation: The hydrazine moiety of isoniazid is susceptible to N-acetylation by N-arylaminoacetyl transferases, a metabolic process that deactivates the drug. Formation of the Schiff base blocks this site, potentially increasing the bioavailability and duration of action.[1]

-

Enhanced Lipophilicity: The introduction of the cyclohexyl group increases the lipophilicity of the molecule compared to the parent isoniazid. This can lead to improved cell membrane permeability, allowing the compound to more effectively reach its intracellular targets.[1]

-

Modulation of Biological Activity: The imine group (-C=N-) in Schiff bases is a crucial pharmacophore that can participate in various biological interactions.[3][5] Derivatives of isoniazid have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][6]

This guide focuses on this compound (also known as N'-cyclohexylidene-isonicotinohydrazide), providing a detailed roadmap for its synthesis and comprehensive structural and physicochemical characterization.

Synthesis of this compound

The synthesis of the title compound is achieved through a straightforward acid-catalyzed condensation reaction between isonicotinohydrazide (isoniazid) and cyclohexanone. This reaction is a classic example of Schiff base formation.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the primary amine of the isoniazid hydrazide to the electrophilic carbonyl carbon of cyclohexanone, followed by the elimination of a water molecule to form the stable imine linkage. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Diagram: Reaction Mechanism

Sources

- 1. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. journalajacr.com [journalajacr.com]

An In-depth Technical Guide to N-(cyclohexylideneamino)pyridine-4-carboxamide: Synthesis, Structure, and Potential Applications

Introduction

N-(cyclohexylideneamino)pyridine-4-carboxamide, a Schiff base derivative of the frontline antitubercular drug isoniazid, represents a compelling molecular scaffold for researchers in medicinal chemistry and drug development.[1] As a member of the isonicotinohydrazide family, this compound embodies the intersection of a well-established therapeutic agent with chemical modifications aimed at enhancing efficacy, overcoming resistance, or broadening biological activity.[2] The formation of the cyclohexylideneamino moiety not only alters the lipophilicity of the parent isoniazid molecule but also blocks the primary amine group susceptible to metabolic inactivation, a key consideration in the design of novel isoniazid derivatives.[1]

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, a validated synthesis protocol, and its physicochemical and spectral properties based on established data for closely related analogs. Furthermore, we explore its potential biological activities within the broader context of isoniazid Schiff bases, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Chemical Structure and Synthesis

This compound is structurally characterized by a pyridine-4-carboxamide core linked to a cyclohexylidene group through an azomethine (-N=C) bond. This imine linkage is the hallmark of a Schiff base, formed by the condensation of a primary amine with a ketone.

Synthesis Pathway

The synthesis of this compound is a straightforward and efficient one-pot condensation reaction between isonicotinic acid hydrazide (isoniazid) and cyclohexanone.[1] The reaction is typically carried out in a protic solvent, such as ethanol, and may be catalyzed by a weak acid like glacial acetic acid to facilitate the dehydration process.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of isoniazid Schiff bases.[1]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinic acid hydrazide (1 equivalent) in an appropriate volume of ethanol.

-

Addition of Reactants: To the stirred solution, add cyclohexanone (1 equivalent). A catalytic amount of glacial acetic acid (2-3 drops) can be added to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, the product typically precipitates from the reaction mixture as a solid. Allow the mixture to cool to room temperature.

-

Purification: Collect the solid product by filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven to yield this compound. The product is generally obtained as a crystalline solid.[1]

Physicochemical and Spectral Properties

Physicochemical Properties

| Property | Value (for N-(cyclohexylideneamino)pyridine-3-carboxamide) | Source |

| Molecular Formula | C₁₂H₁₅N₃O | PubChem CID: 456667[3] |

| Molecular Weight | 217.27 g/mol | PubChem CID: 456667[3] |

| XLogP3 | 1.2 | PubChem CID: 456667[3] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 456667[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 456667[3] |

| Rotatable Bond Count | 2 | PubChem CID: 456667[3] |

Expected Spectral Properties

| Spectroscopic Technique | Expected Features | Rationale/Reference |

| Infrared (IR) Spectroscopy | ~3200-3400 cm⁻¹ (N-H stretch), ~1650-1690 cm⁻¹ (C=O stretch, amide), ~1590-1610 cm⁻¹ (C=N stretch) | Based on spectral data of analogous isonicotinoyl hydrazones.[4] |

| ¹H NMR Spectroscopy | δ ~11.0-12.0 ppm (s, 1H, -NH-), δ ~8.7 ppm (d, 2H, pyridine), δ ~7.8 ppm (d, 2H, pyridine), δ ~2.0-3.0 ppm (m, 4H, cyclohexyl), δ ~1.5-1.9 ppm (m, 6H, cyclohexyl) | Expected chemical shifts based on the structure and data from similar compounds.[5] |

| ¹³C NMR Spectroscopy | δ ~161-163 ppm (C=O), δ ~150 ppm (pyridine), δ ~141 ppm (pyridine), δ ~122 ppm (pyridine), δ ~35 ppm (cyclohexyl), δ ~27 ppm (cyclohexyl), δ ~25 ppm (cyclohexyl) | Expected chemical shifts based on the structure and data from similar compounds.[5] |

| Mass Spectrometry | Expected [M+H]⁺ at m/z corresponding to the molecular formula C₁₂H₁₅N₃O | The molecular ion peak would confirm the molecular weight of the compound. |

Potential Biological Activity and Applications

The primary impetus for the synthesis of isoniazid derivatives is the pursuit of enhanced antitubercular agents. Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Its mode of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Schiff base formation at the N' position of the hydrazide moiety in isoniazid serves two key purposes:

-

Increased Lipophilicity: The addition of a cyclic aliphatic group like cyclohexyl is expected to increase the lipophilicity of the molecule compared to isoniazid. This can potentially enhance cell wall penetration in Mycobacterium tuberculosis.

-

Protection from Metabolism: The hydrazone linkage protects the primary amine from acetylation, a major pathway for isoniazid inactivation in the host.[1]

Numerous studies on various isoniazid-derived hydrazones have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some derivatives showing potency greater than the parent drug.[2] While direct experimental data on the antitubercular activity of this compound is not available in the reviewed literature, its structural similarity to other active hydrazones suggests it is a promising candidate for such evaluation.

Beyond antitubercular activity, other isoniazid Schiff bases and their metal complexes have been investigated for a range of biological activities, including:

-

Antibacterial and antifungal properties[6]

-

Anticancer and cytotoxic activities[7]

-

Antioxidant properties

Therefore, this compound warrants investigation not only for its potential as an antitubercular agent but also for a broader spectrum of pharmacological activities.

Conclusion

This compound is a readily synthesizable Schiff base of isoniazid with physicochemical properties that make it a person of interest for further investigation in drug discovery. Its synthesis via a simple condensation reaction makes it an accessible target for medicinal chemists. Based on the extensive research into analogous isoniazid hydrazones, this compound holds significant potential as an antitubercular agent and may possess other valuable biological activities. Further studies are required to experimentally determine its precise physicochemical properties, spectral data, and to fully evaluate its pharmacological profile. This guide provides a foundational understanding for researchers to embark on such investigations.

References

-

Asif, M. (2015). A review on antitubercular and other medicinal activities of isonicotinic acid hydrazide derivatives. Available at: [Link].

-

PubChem. (n.d.). N-(cyclohexylideneamino)pyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N'-[(E)-hexylideneamino]pyridine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Malhotra, M., Sharma, R., Monga, V., Deep, A., Sahu, K., & Samad, A. (2011). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Letters in Drug Design & Discovery, 8(6), 575-579. Available at: [Link]

-

Asif, M. (2015). A review on isoniazid and its derivative's metal complexes. Available at: [Link].

-

Manna, F., & Chimenti, F. (2008). Synthesis and in-vitro anti-mycobacterial activity of a series of N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives. European Journal of Medicinal Chemistry, 43(7), 1344-1347. Available at: [Link]

-

PubChem. (n.d.). N-cyclohexyl-4-(ethylamino)pyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). pyridine-4-carboxamide. Stenutz. Retrieved from [Link]

-

Karcz, D., Olejarz, A., Wujec, M., & Siwek, A. (2020). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 25(18), 4242. Available at: [Link]

-

Khan, K. M., Saad, S. M., Shaikh, S., & Perveen, S. (2019). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 24(12), 2329. Available at: [Link]

-

van der Wel, T., Mock, E. D., & van der Stelt, M. (2020). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15737-15754. Available at: [Link]

-

Zhaxylykova, G. Z., Gabbasova, A. M., & Burasheva, G. S. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal, 25(2), 145-156. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectroscopy data (pyridine-d 5 ) for compound 4. ResearchGate. Retrieved from [Link]

-

Thomas, A. B., Nanda, R. K., & Kothapalli, L. P. (2010). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 3(1), 25-28. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. ResearchGate. Retrieved from [Link]

-

Chen, X., Li, Y., & Liu, G. (2007). N′-(1-Phenylethylidene)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. Available at: [Link]

-

SpectraBase. (n.d.). Pyridine-3-carboxamide, 2-(4-chlorophenoxy)-N,N-diethyl-. SpectraBase. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents | Bentham Science [benthamscience.com]

- 3. N-(cyclohexylideneamino)pyridine-3-carboxamide | C12H15N3O | CID 456667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ect-journal.kz [ect-journal.kz]

- 5. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic and Analytical Guide to N-(cyclohexylideneamino)pyridine-4-carboxamide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(cyclohexylideneamino)pyridine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for synthesis and spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section is designed to not only present data but also to elucidate the underlying scientific reasoning for the experimental design and interpretation, ensuring both technical accuracy and practical applicability.

Introduction and Molecular Structure

This compound is a derivative of isoniazid, a cornerstone drug in the treatment of tuberculosis. The structural modification, incorporating a cyclohexylideneamino group, can significantly alter its physicochemical properties, including solubility, stability, and biological activity. A thorough spectroscopic characterization is therefore paramount for its unequivocal identification, purity assessment, and for understanding its structure-activity relationships.

The molecule consists of three key structural motifs: a pyridine-4-carboxamide core, a hydrazone linker (-NH-N=C<), and a cyclohexyl ring. Each of these components will give rise to characteristic signals in their respective spectra, allowing for a detailed structural elucidation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between isonicotinohydrazide and cyclohexanone. This reaction is a classic example of hydrazone formation.

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of cyclohexanone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid.

Experimental Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve isonicotinohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (1-1.2 equivalents).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently refluxed for a period of 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the product often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3200-3300 | Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2950 | Strong |

| C=O (Amide I) | Stretching | 1660-1680 | Strong |

| C=N (Imine) | Stretching | 1620-1640 | Medium |

| N-H (Amide II) | Bending | 1530-1550 | Medium |

| C=C (Pyridine) | Stretching | 1580-1610, 1470-1500 | Medium |

Interpretation of the IR Spectrum

-

N-H Stretching: The presence of a medium intensity band in the region of 3200-3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide group.[1][2]

-

C=O Stretching (Amide I band): A strong absorption band is expected between 1660-1680 cm⁻¹, characteristic of the carbonyl stretching of the amide functional group.[3][4] Its position can be influenced by hydrogen bonding.

-

C=N Stretching: The stretching vibration of the imine (C=N) bond is anticipated to appear in the 1620-1640 cm⁻¹ range.[5]

-

N-H Bending (Amide II band): This band, resulting from the in-plane bending of the N-H bond, is typically found around 1530-1550 cm⁻¹.[2][4]

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring will produce characteristic bands in the fingerprint region.

-

Cyclohexyl C-H Vibrations: Strong bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexyl ring are expected between 2850 and 2950 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (Amide) | ~11.0 | Singlet (broad) | - | 1H |

| H-2, H-6 (Pyridine) | ~8.7 | Doublet | ~5-6 | 2H |

| H-3, H-5 (Pyridine) | ~7.8 | Doublet | ~5-6 | 2H |

| Cyclohexyl (α to C=N) | ~2.5 | Multiplet | - | 4H |

| Cyclohexyl (other CH₂) | ~1.6 | Multiplet | - | 6H |

Interpretation of the ¹H NMR Spectrum

-

Amide Proton: The amide N-H proton is expected to appear as a broad singlet at a downfield chemical shift (around 11.0 ppm) due to its acidic nature and potential for hydrogen bonding.

-

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region. Due to the electron-withdrawing nature of the carboxamide group and the nitrogen atom, the protons ortho to the nitrogen (H-2, H-6) are expected to be the most deshielded, appearing as a doublet around 8.7 ppm. The meta protons (H-3, H-5) will appear as a doublet at a slightly upfield position, around 7.8 ppm.[6][7]

-

Cyclohexyl Protons: The protons on the cyclohexyl ring will be in the aliphatic region. The protons on the carbons alpha to the C=N double bond will be deshielded and are predicted to appear as a multiplet around 2.5 ppm. The remaining cyclohexyl protons will give rise to a complex multiplet further upfield, around 1.6 ppm.

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165 |

| C=N (Imine) | ~160 |

| C-4 (Pyridine) | ~145 |

| C-2, C-6 (Pyridine) | ~150 |

| C-3, C-5 (Pyridine) | ~122 |

| Cyclohexyl (α to C=N) | ~35 |

| Cyclohexyl (other CH₂) | ~25-28 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl and Imine Carbons: The carbonyl carbon of the amide and the imine carbon are the most deshielded and are expected to appear at approximately 165 ppm and 160 ppm, respectively.[8]

-

Pyridine Carbons: The chemical shifts of the pyridine carbons will be characteristic, with C-2, C-6, and C-4 appearing at downfield shifts due to the influence of the nitrogen atom, while C-3 and C-5 will be at a more upfield position.

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will be found in the aliphatic region of the spectrum, with the carbon alpha to the imine being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₅N₃O), the expected molecular weight is approximately 217.27 g/mol .[9]

Predicted Fragmentation Pattern

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to analyze the molecule. The following fragmentation pathways are predicted:

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak at m/z = 217.

-

Loss of Cyclohexylidene: Cleavage of the N=C bond could lead to a fragment corresponding to the isonicotinohydrazide radical cation at m/z = 137.

-

Cleavage of the N-N bond: Fragmentation at the N-N single bond would result in a pyridin-4-ylcarbonyl cation at m/z = 106 and a cyclohexylideneamino radical cation at m/z = 111.

-

Fragmentation of the Pyridine Ring: Further fragmentation of the pyridine-containing ions can occur, leading to characteristic peaks.

-

Fragmentation of the Cyclohexyl Ring: The cyclohexyl group can undergo characteristic fragmentation, leading to the loss of alkyl fragments.

Experimental Workflow for MS Analysis

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 7. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. N-(cyclohexylideneamino)pyridine-3-carboxamide | C12H15N3O | CID 456667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on the synthesis of pyridine-4-carboxamide derivatives

An In-Depth Technical Guide to the Synthesis of Pyridine-4-Carboxamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Pyridine-4-carboxamide, also known as isonicotinamide, and its derivatives represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1] These compounds exhibit a vast spectrum of biological activities, including anti-tubercular, antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] Their unique chemical structure, featuring a pyridine ring with a carboxamide functional group, enhances both reactivity and solubility, making them invaluable as intermediates and as active pharmaceutical ingredients (APIs).[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing these vital compounds. We will delve into the causality behind experimental choices for core synthetic methodologies, from classical amide bond formations to modern catalytic cross-coupling reactions, supported by detailed protocols and mechanistic insights.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of pyridine-4-carboxamide derivatives can be broadly categorized into three primary approaches, each with distinct advantages depending on the desired substitution pattern and the available starting materials.

-

Strategy A: Amide Bond Formation from Pyridine-4-Carboxylic Acid. This is the most direct and versatile route, starting from the readily available isonicotinic acid.

-

Strategy B: Functional Group Transformation of 4-Substituted Pyridines. This approach leverages precursors like 4-cyanopyridine, which can be efficiently converted to the carboxamide.

-

Strategy C: Advanced C-N Cross-Coupling Reactions. For the synthesis of complex N-aryl or N-heteroaryl derivatives, modern palladium- and copper-catalyzed methods are indispensable.

Strategy A: Synthesis via Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis but does not occur spontaneously due to a competing acid-base reaction.[5] The core principle involves the "activation" of the carboxylic acid's hydroxyl group, converting it into a good leaving group to facilitate nucleophilic attack by the amine.

Method 1: The Acyl Chloride Intermediate

This classic and robust method involves a two-step process: converting isonicotinic acid to the highly reactive isonicotinoyl chloride, followed by reaction with a primary or secondary amine.

Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to form a highly electrophilic acyl chloride. The chloride ion is an excellent leaving group, making the acyl carbon highly susceptible to nucleophilic attack by an amine. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, driving the reaction to completion.[5]

Experimental Protocol: Synthesis of N-Phenylpyridine-4-carboxamide

-

Activation: In a round-bottom flask under a nitrogen atmosphere, suspend pyridine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude isonicotinoyl chloride.

-

Coupling: Dissolve the crude acyl chloride in fresh DCM and cool to 0 °C.

-

In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in DCM.

-

Add the aniline solution dropwise to the acyl chloride solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor completion by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

Method 2: Titanium-Mediated Direct Amidation

A more direct, one-pot approach utilizes titanium tetrachloride (TiCl₄) to mediate the condensation of a carboxylic acid and an amine without isolating an activated intermediate.

Causality: TiCl₄ is a strong Lewis acid. It is proposed to form an adduct with the carboxylate, which is generated in situ by a base like pyridine. This adduct contains a good leaving group, facilitating direct attack by the amine to form the amide bond.[6] The use of pyridine as both the base and the solvent is common in this procedure.[6]

Experimental Protocol: TiCl₄-Mediated Synthesis of Amides [6]

-

Dissolve the carboxylic acid (e.g., pyridine-4-carboxylic acid, 1 mmol) in pyridine (10 mL) in a screw-capped vial.

-

To this solution, add the desired amine (1 mmol) followed by titanium tetrachloride (3 mmol).

-

Tightly seal the vial and heat the reaction mixture to 85 °C.

-

Stir for approximately 2 hours, monitoring the reaction by TLC until the carboxylic acid is consumed.

-

Cool the reaction mixture. Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Treat the residue with an aqueous 1N HCl solution (10 mL) and extract with methylene chloride (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amide product.

Strategy B: Synthesis from Pyridine-4-carbonitrile

An alternative to building the amide bond is to start with a precursor functional group at the 4-position, such as a nitrile, and convert it to the carboxamide.

Causality: The carbon atom of a nitrile group is electrophilic and can be attacked by water in a hydrolysis reaction. This process is typically slow and requires harsh conditions (strong acid or base), which can lead to the over-hydrolysis to the carboxylic acid.[7] Catalytic methods provide a milder and more selective route to the desired primary amide.[7]

Method 1: Heterogeneous Catalytic Hydrolysis

The use of solid catalysts, particularly manganese dioxide (MnO₂), offers an efficient and selective method for hydrating 4-cyanopyridine to isonicotinamide.

Experimental Protocol: Catalytic Hydration of 4-Cyanopyridine [8]

-

In a reaction vessel, create a mixture of tert-amyl alcohol (6g), ferric oxide (100mg), cobalt tetroxide (100mg), and manganese dioxide (100mg).

-

Add 4-cyanopyridine (60mg) and water (200µL) to the mixture.

-

Heat the reaction at 80°C for 24 hours.

-

Upon completion, the conversion of 4-cyanopyridine can reach over 99%, with a selectivity for isonicotinamide of 99%.[8]

-

The solid catalyst can be removed by filtration, and the product isolated from the solution.

Method 2: Enzymatic Synthesis

Biocatalysis represents a green and highly specific alternative. Enzymes like nitrile hydratase (Nhase) can convert nitriles to amides with exceptional selectivity under mild, aqueous conditions, avoiding the formation of the carboxylic acid byproduct.[9] This method is particularly valuable in industrial settings aiming for sustainable processes.[9]

Strategy C: Advanced C-N Cross-Coupling Reactions

For synthesizing N-aryl and other complex substituted amides, palladium- and copper-catalyzed cross-coupling reactions are the methods of choice. They allow for the formation of C-N bonds that are inaccessible through traditional nucleophilic substitution.[10]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for coupling amines with aryl halides or triflates.[11] It is characterized by its broad substrate scope and tolerance for a wide variety of functional groups.[11]

Causality & Catalytic Cycle: The reaction mechanism involves a Pd(0) catalyst.[12]

-

Oxidative Addition: The aryl halide (e.g., a 4-halopyridine carboxamide derivative) adds to the Pd(0) center, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11][12]

Ullmann Condensation

The Ullmann condensation is a classical copper-promoted C-N bond-forming reaction.[13] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations use catalytic amounts of soluble copper salts with accelerating ligands, making the reaction more practical.[13][14] It serves as a valuable alternative to palladium-catalyzed methods, particularly for certain substrates.[10]

Causality: The reaction is believed to involve a Cu(I) species, which can be generated in situ. This Cu(I) reagent reacts with the amine to form a copper(I) amide. This intermediate then reacts with the aryl halide in a metathesis-like step to forge the new aryl-amine bond and a copper(I) halide.[13]

Comparative Summary of Synthetic Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

| Acyl Chloride | Pyridine-4-carboxylic acid | SOCl₂, Oxalyl Chloride, Amine, Base | 0°C to RT | High reactivity, well-established | Harsh reagents, moisture sensitive, byproduct disposal |

| TiCl₄-Mediation | Pyridine-4-carboxylic acid | TiCl₄, Amine, Pyridine | 85 °C | One-pot, good yields | Stoichiometric strong Lewis acid required |

| Catalytic Hydrolysis | 4-Cyanopyridine | H₂O, Solid Catalyst (e.g., MnO₂) | Elevated Temp. (e.g., 80°C) | High selectivity, catalyst can be recycled | Requires specific catalyst preparation |

| Enzymatic Synthesis | 4-Cyanopyridine | Nitrile Hydratase, Water | Mild (RT, neutral pH) | "Green", exceptional selectivity, mild conditions | Enzyme cost and stability can be a factor |

| Buchwald-Hartwig | 4-Halo-pyridinecarboxamide, Amine | Pd Catalyst, Ligand, Base | Moderate Heat | Broad scope, high functional group tolerance | Cost of palladium and ligands, requires inert atmosphere |

| Ullmann | 4-Halo-pyridinecarboxamide, Amine | Cu Catalyst, Ligand, Base | High Temp. | Good alternative to Pd, lower cost catalyst | Often requires higher temperatures, can have narrower scope |

Conclusion

The synthesis of pyridine-4-carboxamide derivatives is a rich and evolving field, offering a diverse toolkit for the modern chemist. The choice of synthetic route is a strategic decision dictated by factors such as the availability of starting materials, the complexity of the target molecule, desired scale, and economic and environmental considerations. Direct amidation from isonicotinic acid remains a versatile and fundamental approach. For the synthesis of the parent isonicotinamide, catalytic hydrolysis of 4-cyanopyridine offers a highly efficient and selective industrial route. For the construction of complex, N-substituted analogues, the power of modern palladium- and copper-catalyzed cross-coupling reactions is unparalleled, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science. This guide serves as a foundational resource for navigating these choices and executing the synthesis of this important class of molecules with precision and insight.

References

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. [Link]

-

The nicotinamide biosynthetic pathway is a by-product of the RNA world - PubMed. [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities - Taylor & Francis Online. [Link]

-

Synthesis of pyridine carboxamide and carbothioamide (1–12). - ResearchGate. [Link]

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF - ResearchGate. [Link]

-

The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid - ResearchGate. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. [Link]

-

Catalytic process for production of pyridine carboxylic acid amides - Justia Patents. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. [Link]

-

Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles - ResearchGate. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Ullmann condensation - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. [Link]

-

The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI. [Link]

-

Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system | Request PDF - ResearchGate. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. [Link]

- US2904552A - Production of nicotinamide and isonicotinamide - Google P

-

Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. [Link]

-

Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. [Link]

-

Buchwald-Hartwig amination - YouTube. [Link]

-

4-pyridinecarboxamide - Pipzine Chemicals. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

-

Amide Synthesis - Fisher Scientific. [Link]

-

Ullmann Reaction - Organic Chemistry Portal. [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. Isonicotinamide | 1453-82-3 [chemicalbook.com]

- 9. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of Novel Pyridine Carboxamides

Introduction

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for the design of novel therapeutics. This guide provides a comprehensive overview of the diverse biological activities exhibited by novel pyridine carboxamides, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss key structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

I. Anticancer Activities of Pyridine Carboxamides

Several novel pyridine carboxamide derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and cell cycle arrest in cancer cells.

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Many pyridine carboxamides exert their anticancer effects by triggering programmed cell death, or apoptosis, in malignant cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For instance, certain pyridine derivatives have been shown to upregulate the expression of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK), leading to the induction of G2/M cell cycle arrest and apoptosis.[2]

The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the intrinsic pathway, pyridine carboxamides can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to the cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP) and cell death.[3][4] The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8, which then activates the executioner caspases.[5]

Furthermore, some pyridine carboxamides can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For example, treatment with certain derivatives has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[2] This cell cycle arrest is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.

dot

Caption: Anticancer mechanism of pyridine carboxamides.

B. Experimental Protocols for Evaluating Anticancer Activity

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine carboxamide derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

3. Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptotic proteins.[3][4][6][7]

-

Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[3] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

4. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[8][9][10][11][12]

-

Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and fix in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.[8]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

C. Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[13] The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer activity.[13] Conversely, bulky groups or halogen atoms may decrease activity.[13] These SAR studies are crucial for the rational design and optimization of more potent and selective pyridine carboxamide-based anticancer agents.

II. Antimicrobial Activities of Pyridine Carboxamides

Pyridine carboxamides have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogens, including bacteria, fungi, and mycobacteria.[14][15][16][17]

A. Mechanism of Action

The antimicrobial mechanism of pyridine carboxamides can vary depending on the specific derivative and the target organism. Some derivatives are known to function as metal chelators, sequestering essential metal ions required for microbial growth and survival.[18] For instance, pyridine-2,6-dithiocarboxylic acid acts as an antagonist by sequestering metals.[18] Other potential mechanisms include the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The specific molecular targets are an active area of research.

dot

Caption: Antimicrobial screening workflow.

B. Experimental Protocols for Evaluating Antimicrobial Activity

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][7][15][19][20]

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the pyridine carboxamide and perform serial twofold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum) and a sterility control (broth only). Incubate the plate at 35-37°C for 16-20 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[19]

C. In Vivo Models of Bacterial Infection

To evaluate the in vivo efficacy of promising antimicrobial pyridine carboxamides, various animal models of bacterial infection are utilized. These models are crucial for assessing the therapeutic potential of new drug candidates in a physiological context.[19][21][22][23][24]

Commonly used models include:

-

Murine Pneumonia Model: Mice are infected intranasally or intratracheally with a bacterial pathogen (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) to induce pneumonia. The efficacy of the test compound is assessed by monitoring survival rates, bacterial burden in the lungs, and histopathological changes.[22]

-

Murine Sepsis Model: Sepsis is induced in mice by intraperitoneal injection of a bacterial suspension. The therapeutic effect of the pyridine carboxamide is determined by observing survival and measuring bacterial counts in the blood and organs.

-

Skin and Soft Tissue Infection Model: A localized infection is established by intradermal or subcutaneous injection of bacteria (e.g., Staphylococcus aureus). The efficacy of topically or systemically administered compounds is evaluated by measuring the lesion size, bacterial load, and inflammation at the site of infection.[21]

III. Anti-inflammatory Activities of Pyridine Carboxamides

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyridine carboxamides have demonstrated promising anti-inflammatory properties, primarily through the modulation of critical inflammatory signaling pathways.

A. Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[25][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[26] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[25][27]

Certain pyridine carboxamides can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[27] This can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.[27][28]

dot

Caption: Inhibition of the NF-κB signaling pathway.

B. Experimental Protocol for Evaluating Anti-inflammatory Activity

In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is widely used to study systemic inflammation and for the in vivo screening of anti-inflammatory compounds.[29][30][31][32]

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old).

-

Compound Administration: Administer the pyridine carboxamide derivative or vehicle control intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

-

LPS Challenge: Induce inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).

-

Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture for serum analysis. Tissues such as the liver, lungs, and brain can also be harvested for further analysis.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated LPS group. A significant reduction in cytokine levels indicates anti-inflammatory activity.

IV. Neuroprotective Activities of Pyridine Carboxamides

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Pyridine carboxamides have shown potential as neuroprotective agents by targeting various aspects of neurodegenerative pathology.[13]

A. Mechanisms of Neuroprotection

The neuroprotective effects of pyridine carboxamides are often attributed to their ability to counteract oxidative stress and modulate pathways involved in neuronal cell death.[13] For example, some derivatives can protect neuronal cells from glutamate-induced oxidative stress and apoptosis. This can involve the enhancement of antioxidant defense mechanisms, such as the Nrf2/HO-1 pathway, and the inhibition of apoptotic signaling cascades, including the release of cytochrome c and the activation of caspases.

In the context of Alzheimer's disease, some pyridine-based compounds may also interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.

dot

Caption: Multifaceted evaluation of neuroprotective agents.

B. Experimental Protocols for Evaluating Neuroprotective Activity

1. In Vitro Models of Neurotoxicity

-

Glutamate-Induced Oxidative Stress in HT22 Cells: HT22 hippocampal neuronal cells are treated with glutamate to induce oxidative stress and cell death. The neuroprotective effect of pyridine carboxamides is assessed by measuring cell viability (MTT assay), intracellular reactive oxygen species (ROS) levels (using probes like H2DCFDA), and markers of apoptosis (Western blot for cleaved caspases).

-

Amyloid-Beta (Aβ) Aggregation Assay: The ability of compounds to inhibit Aβ peptide aggregation can be monitored using the Thioflavin T (ThT) fluorescence assay. An increase in ThT fluorescence indicates Aβ fibril formation, and a reduction in fluorescence in the presence of the test compound suggests inhibitory activity.

2. In Vivo Models of Neuroinflammation and Neurodegeneration

-

LPS-Induced Neuroinflammation: Intracerebroventricular (ICV) or systemic administration of LPS in rodents induces a robust neuroinflammatory response characterized by microglial activation and cytokine production. This model is useful for evaluating the anti-neuroinflammatory effects of pyridine carboxamides.[29][30][31][32]

-

Transgenic Mouse Models of Alzheimer's Disease: These models (e.g., APP/PS1 mice) overexpress human genes associated with familial Alzheimer's disease, leading to the development of age-dependent Aβ plaques and cognitive deficits. They are valuable for testing the long-term efficacy of potential disease-modifying therapies.

V. Conclusion

Novel pyridine carboxamides represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated activities against cancer, microbial infections, inflammation, and neurodegeneration underscore the importance of this scaffold in modern drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the exploration and development of new pyridine carboxamide-based therapeutics. Future research should continue to focus on elucidating their precise molecular targets, optimizing their pharmacological properties through rational drug design, and validating their efficacy in relevant preclinical and clinical settings.

References

- BenchChem. (2025).

-

IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. Retrieved from [Link]

- Sygnature Discovery. (2023, June 16). Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model.

- Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.

-

Charles River Laboratories. (n.d.). Neuroinflammation Studies. Charles River Laboratories. Retrieved from [Link]

- Food and Drug Administration. (2020). Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia. Antimicrobial Agents and Chemotherapy, 64(5), e02242-19.

- BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). Oncology Letters, 15(5), 7887-7893.

-

NEUROFIT. (n.d.). In vivo model of inflammation - LPS induced cognitive decline. NEUROFIT Preclinical Contract Research Organization (CRO). Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Retrieved from [Link]

- Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. (2021). Scientific Reports, 11(1), 15747.

- Role of Animal Models to Advance Research of Bacterial Osteomyelitis. (2021). Frontiers in Microbiology, 12, 670321.

- Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. (2017). Dalton Transactions, 46(35), 11667-11679.

- FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. (2020). Antimicrobial Agents and Chemotherapy, 65(1), e01628-20.

- Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. (2019). mSphere, 4(5), e00559-19.

- In Vivo Imaging of Human Neuroinflammation. (2014). Journal of Cerebral Blood Flow & Metabolism, 34(8), 1272-1279.

- Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Immunology, 107, 7.33.1-7.33.15.

- Cell Signaling Technology. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.

- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001.

- Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Biocompare: The Buyer's Guide for Life Scientists.

- UWCCC Flow Cytometry Laboratory. (n.d.). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.

- Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (2022). European Journal of Medicinal Chemistry, 244, 114849.

- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry, 64(17), 13086-13104.

- Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2022). Molecules, 27(20), 6905.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Retrieved from [Link]

- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Molecules, 27(18), 6032.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(11), 3233.

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). Journal of Molecular Structure, 1300, 137258.

- Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220181.

- Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. (2021). Medicinal Chemistry Research, 30(7), 1345-1359.

- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). International Journal of Molecular Sciences, 23(15), 8281.

- Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide. (2001). Biochimica et Biophysica Acta (BBA) - General Subjects, 1526(1), 103-110.

- The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities. (2022). Pharmacia, 69(1), 213-222.

- Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). Antioxidants, 9(11), 1115.

- Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2022). Parasitology, 149(10), 1269-1278.

- Small Molecule Inhibitors of NF-kB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. (2019). Current Topics in Medicinal Chemistry, 19(14), 1245-1264.

- Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. (2017).

- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2022). International Journal of Molecular Sciences, 23(24), 15694.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2022). Journal of Medicinal Chemistry, 65(24), 16353-16372.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(49), 46841-46857.

- Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. (2015). International Journal of Molecular Sciences, 16(12), 29433-29447.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. (2001). Applied and Environmental Microbiology, 67(3), 1328-1335.

-

A New Benzo[22][31]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. (2022). Molecules, 27(22), 7906.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2022). Journal of Medicinal Chemistry, 65(24), 16353-16372.

- Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent. (1984). Journal of Medicinal Chemistry, 27(9), 1103-1111.

Sources

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. biocompare.com [biocompare.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ibtbioservices.com [ibtbioservices.com]

- 20. Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Role of Animal Models to Advance Research of Bacterial Osteomyelitis [frontiersin.org]

- 22. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]

- 24. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model - PharmaFeatures [pharmafeatures.com]

- 28. sygnaturediscovery.com [sygnaturediscovery.com]

- 29. criver.com [criver.com]

- 30. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 31. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. In Vivo Imaging of Human Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(cyclohexylideneamino)pyridine-4-carboxamide: Synthesis, Characterization, and Potential as a Novel Isoniazid Derivative

Abstract

This technical guide provides a comprehensive overview of N-(cyclohexylideneamino)pyridine-4-carboxamide, a derivative of the frontline antitubercular drug isoniazid. While specific literature on this exact molecule is sparse, this document extrapolates from the extensive research on isoniazid-hydrazone analogs to present a putative pathway for its discovery, a detailed methodology for its synthesis and characterization, and an exploration of its potential mechanism of action and therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and infectious diseases, offering a robust framework for the investigation of this and similar novel chemical entities.

Introduction: The Enduring Legacy of Isoniazid and the Quest for Novel Derivatives

Isoniazid (isonicotinic acid hydrazide), first synthesized in 1912, was a serendipitous discovery in the 1950s that revolutionized the treatment of tuberculosis (TB), a devastating infectious disease caused by Mycobacterium tuberculosis.[1] Its potent bactericidal activity has made it a cornerstone of combination therapy for decades.[1][2] However, the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has rendered isoniazid less effective in a growing number of cases, creating an urgent need for the development of new antitubercular agents.[1]

One of the most fruitful strategies for developing new anti-TB drugs has been the chemical modification of the isoniazid scaffold.[1][3] The formation of isonicotinoyl hydrazones, through the condensation of isoniazid with various aldehydes and ketones, has yielded a plethora of derivatives with promising biological activities.[1][4][5] These modifications can alter the pharmacokinetic and pharmacodynamic properties of the parent drug, sometimes leading to enhanced efficacy, reduced toxicity, or activity against resistant strains.[1] This guide focuses on a specific, potentially novel derivative, this compound, providing a technical roadmap for its synthesis and evaluation.

The Genesis of Isoniazid-Hydrazones: A Logical Progression in Drug Discovery

The rationale behind the synthesis of isoniazid-hydrazones is rooted in fundamental principles of medicinal chemistry. The hydrazone moiety (-C=N-NH-) is a critical pharmacophore that can influence the lipophilicity, stability, and receptor-binding properties of a molecule.[1] The condensation reaction to form a hydrazone is a relatively straightforward and high-yielding process, making it an attractive method for generating chemical diversity.[4][6]

The discovery process for a new derivative like this compound would typically follow a structured path, as illustrated in the workflow below.

Figure 1: A representative workflow for the discovery and initial evaluation of a novel isoniazid derivative.

Synthesis and Characterization of this compound

The synthesis of this compound is predicated on the well-established reaction between a hydrazide and a ketone to form a hydrazone.[4][7]

Synthetic Protocol

This protocol is a self-validating system, where the successful formation of the product is confirmed at each critical step through analytical techniques.

Materials:

-

Isoniazid (Pyridine-4-carbohydrazide)

-

Cyclohexanone

-

Ethanol (or other suitable alcohol like isopropanol)

-

Glacial acetic acid (catalyst, optional)

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of isoniazid in a minimal amount of warm ethanol.

-

Addition of Ketone: To the stirred solution, add 1.1 equivalents of cyclohexanone.

-

Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-